![molecular formula C20H16Cl2N6O2 B2457035 (2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105249-74-8](/img/structure/B2457035.png)
(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H16Cl2N6O2 and its molecular weight is 443.29. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Precision Anticancer Therapy
The compound’s antiproliferative activity against cancer cell lines is noteworthy. Specifically, 6- [5- (2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride exhibited high potency with a median GI50 of 1.65 μM. Molecular modeling revealed its favorable chemical reactivity . Researchers have explored the ability to modulate potency and toxicity by varying the dichlorophenyl ring. This compound could be a promising candidate for targeted cancer therapy.
Computational Chemistry
The compound’s electronic structure and reactivity have been assessed computationally. Researchers can use it as a model system to explore quantum chemical properties and interactions.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole compounds can interact with their targets and cause changes in their function .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways .
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility issues of some triazole-based drugs suggest that the environment, particularly the solvent used, can significantly influence their action and efficacy .
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O2/c21-13-3-4-15(22)14(12-13)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLFFDXVNJPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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